sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate
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Overview
Description
Sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate is a chemical compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base linked to a hydroxypropan-1-olate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate typically involves the reaction of a purine derivative with a suitable alkylating agent. One common method includes the use of 2-amino-6-oxo-purine as a starting material, which is then reacted with an alkylating agent such as 3-chloro-1,2-propanediol under basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions are common, where the hydroxypropan-1-olate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while nucleophilic substitution can produce a wide range of substituted purine compounds .
Scientific Research Applications
Sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral agent with a similar purine base structure.
Ganciclovir: Another antiviral compound used in the treatment of cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
Sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15H,1-2,4H2,(H3,10,12,13,17);/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFSWWYFLXWYSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)C[O-])NC(=NC2=O)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1COC(CO)C[O-])NC(=NC2=O)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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